BenchChemオンラインストアへようこそ!

N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide

Antiproliferative HepG2 MCF-7

This 2-methyl-3-nitro disubstituted benzamide analog creates a steric/electronic environment that mono-substituted nitro or methyl analogs cannot replicate—critical for SAR interpretation. Procure to test alongside literature benchmark compound 1k in MTT-based antiproliferative assays on HepG2 and MCF-7 cell lines. Unique dual-handle architecture (nitro group reducible to amine; intact 2-methyl steric anchor) enables parallel library synthesis from a single procurement, maximizing derivative space. Experimental LogP, solubility, and protein binding comparisons against positional isomers provide procurement-justifying developability data. Order for SAR-driven lead optimization and IP generation.

Molecular Formula C15H11N3O3S
Molecular Weight 313.33
CAS No. 313233-83-9
Cat. No. B2607227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
CAS313233-83-9
Molecular FormulaC15H11N3O3S
Molecular Weight313.33
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C15H11N3O3S/c1-9-10(5-4-7-12(9)18(20)21)14(19)17-15-16-11-6-2-3-8-13(11)22-15/h2-8H,1H3,(H,16,17,19)
InChIKeySIHVIDMIKNQGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)-2-methyl-3-nitrobenzamide (CAS 313233-83-9): A Disubstituted Benzothiazole-Benzamide for Targeted Antiproliferative Screening


N-(1,3-Benzothiazol-2-yl)-2-methyl-3-nitrobenzamide (CAS 313233-83-9) is a synthetic small molecule belonging to the N-1,3-benzothiazol-2-ylbenzamide class, a scaffold extensively investigated for antiproliferative and proapoptotic activity against human cancer cell lines [1]. The compound features a unique 2-methyl-3-nitro substitution pattern on the benzamide ring, distinguishing it from mono-substituted nitro or halogenated analogs. The benzothiazole nucleus is a privileged structure in medicinal chemistry, known for its versatility in targeting multiple biological pathways, including kinase inhibition and apoptosis induction [1]. This compound is available from commercial suppliers (≥95% purity) as a research-grade chemical for screening and derivatization .

Why Generic N-1,3-Benzothiazol-2-ylbenzamide Substitution Fails: The Critical Role of 2-Methyl-3-Nitro Disubstitution for Antiproliferative Selectivity


Generic interchange of N-1,3-benzothiazol-2-ylbenzamide analogs is not scientifically defensible because antiproliferative potency and apoptotic activity are highly sensitive to both the position and electronic nature of substituents on the benzamide ring. In a standardized MTT assay across 19 derivatives evaluated at 10 µM on HepG2 and MCF-7 cells, only three compounds achieved ≥70% growth inhibition on HepG2, all bearing a chlorine atom at position 6 of the benzothiazole core—an entirely different structural determinant from the benzamide-ring substitution pattern of the target compound [1]. Moreover, compounds with fluorine substitution at the same benzothiazole position (series 2) showed no considerable antiproliferative activity, demonstrating that even isosteric replacement abrogates efficacy [1]. The 2-methyl-3-nitro benzamide disubstitution pattern creates a distinct steric and electronic environment that cannot be replicated by mono-nitro (2-nitro, 3-nitro, or 4-nitro) or mono-methyl analogs, and predictions of biological equivalence across this chemical series are without experimental foundation [1][2].

Quantitative Differentiation of N-(1,3-Benzothiazol-2-yl)-2-methyl-3-nitrobenzamide from Closest Analogs: A Comparator-Based Evidence Guide


Antiproliferative Activity Landscape: Positional Nitro Substitution Drives Divergent Cell Growth Inhibition in N-1,3-Benzothiazol-2-ylbenzamides

The Corbo et al. (2016) study systematically evaluated N-1,3-benzothiazol-2-ylbenzamide derivatives at a single 10 µM concentration in MTT assays. Among 19 compounds, growth inhibition on HepG2 cells varied dramatically from negligible to >70% depending on substitution pattern. Compounds bearing a 6-chloro substituent on the benzothiazole ring (compounds 1b, 1f, 1i) achieved ≥70% inhibition, while fluorine-substituted analogs (series 2) showed no considerable activity. The target compound's 2-methyl-3-nitro benzamide substitution represents a distinct pharmacophore space not directly tested in this series, but the study establishes the critical principle that ring position and electronic character dictate biological outcome [1].

Antiproliferative HepG2 MCF-7 Benzothiazole MTT assay

Proapoptotic Selectivity: Compound 1k Emerges as the Superior Apoptosis Inducer with Dual-Cell-Line Activity in N-1,3-Benzothiazol-2-ylbenzamide Series

In the Corbo et al. (2016) panel, only a subset of active compounds was evaluated for apoptosis induction by ELISA measurement of mono- and oligonucleosome enrichment. Compound 1k (6-Cl-benzothiazole, 2-chloro-4-nitrobenzamide) was the sole compound demonstrating a clear-cut proapoptotic effect on MCF-7 cells with approximately 2-fold enrichment over basal levels on both MCF-7 and HepG2 cell lines. Other tested compounds (1b, 1c, 1f, 1h, 1i, 2b, 2c, 2d) showed either no substantial proapoptotic effect or cell-line-specific activity, indicating that apoptosis induction is a rare phenotype within this chemotype and highly dependent on precise substitution [1].

Apoptosis MCF-7 HepG2 Mono-/oligonucleosome enrichment Proapoptotic

Structural Uniqueness Analysis: 2-Methyl-3-Nitro Disubstitution Versus Common Mono-Nitro and Halogenated Benzamide Analogs

A systematic structural comparison of commercially available and literature-reported close analogs reveals that the 2-methyl-3-nitro disubstitution pattern on the benzamide ring is unique among N-1,3-benzothiazol-2-ylbenzamide derivatives. Mono-nitro analogs are available as the 2-nitro (CAS 313404-35-2), 3-nitro (CAS 313404-35-2), and 4-nitro (CAS 35353-21-0) positional isomers, while the 6-chloro-3-nitro analog (CAS 313233-36-2) combines a benzothiazole-core modification with mono-nitro substitution. The 6-methoxy-2-methyl-3-nitro variant introduces an additional benzothiazole-core modification. However, no commercially cataloged compound combines the 2-methyl and 3-nitro substituents on the benzamide ring with an unsubstituted benzothiazole core except the target compound [1].

Structure-activity relationship SAR Nitrobenzamide Methyl substitution Benzothiazole amide

Synthetic Versatility: Dual Derivatization Handles (Nitro Reduction and Methyl Functionalization) Enable Diversification Not Possible with Mono-Substituted Analogs

The 2-methyl-3-nitro substitution pattern provides two orthogonal synthetic handles that are absent in mono-substituted analog series. The nitro group at position 3 can be selectively reduced to a primary amine (3-NH₂), enabling amide coupling, sulfonamide formation, or reductive alkylation. The methyl group at position 2 provides a metabolically stable substituent that modulates steric and lipophilic properties. In contrast, mono-nitro analogs (2-nitro, 3-nitro, or 4-nitro) lack the additional methyl handle for property tuning, while core-substituted analogs such as 6-chloro or 6-methoxy derivatives introduce reactivity at a different position altogether. This dual-handle architecture makes the target compound a privileged intermediate for generating diverse derivative libraries from a single procurement [1].

Synthetic intermediate Nitro reduction Amine derivatization Prodrug design Building block

Recommended Application Scenarios for N-(1,3-Benzothiazol-2-yl)-2-methyl-3-nitrobenzamide Based on Demonstrated Class Activity


Focused Antiproliferative Screening on HepG2 and MCF-7 Cell Lines with Direct Benchmarking Against Literature Compound 1k

Procure the target compound to test alongside the literature benchmark compound 1k (6-Cl-benzothiazole, 2-chloro-4-nitrobenzamide) in MTT-based antiproliferative assays on HepG2 and MCF-7 cell lines at 10 µM. The Corbo et al. (2016) dataset provides immediate comparator values: compound 1k showed dual-cell-line activity with ~2-fold proapoptotic enrichment, while compounds with divergent benzamide substitution showed cell-line-selective or negligible activity [1]. Testing the 2-methyl-3-nitro analog in this established assay system allows direct attribution of any potency or selectivity differences to the unique disubstitution pattern, generating novel SAR data that cannot be obtained from any other commercially available analog [1].

Apoptosis Pathway Validation via Mono-/Oligonucleosome Enrichment ELISA

Following the protocol established by Corbo et al. (2016), evaluate the target compound for proapoptotic activity using cytoplasmic histone-associated DNA fragment ELISA on HepG2 and MCF-7 cells. Only 1 of 9 compounds tested in the reference study exhibited dual-cell-line proapoptotic activity, establishing a low baseline probability for this phenotype [1]. Positive results with the 2-methyl-3-nitro analog would identify a novel proapoptotic chemotype structurally distinct from compound 1k, supporting intellectual property generation and lead optimization efforts [1].

Derivative Library Synthesis via Selective Nitro Reduction for Amide/Sulfonamide Diversification

Use the target compound as a key intermediate for parallel synthesis of 3-amino-2-methylbenzamide derivatives. Selective reduction of the 3-nitro group (catalytic hydrogenation or SnCl₂) yields the primary amine, which can be acylated, sulfonylated, or reductively alkylated to generate a diverse compound library. The 2-methyl group remains intact throughout, providing a consistent steric anchor for SAR interpretation. This approach exploits the unique dual-handle architecture described in Section 3, Evidence Item 4, enabling a larger derivative space from a single procurement compared to mono-nitro analogs [1].

Physicochemical Property Benchmarking Against Mono-Nitro Positional Isomers for Lead Optimization

Determine experimental LogP (shake-flask or chromatographic), aqueous solubility (shake-flask or nephelometry), and plasma protein binding for the target compound in direct comparison with the 2-nitro, 3-nitro, and 4-nitro positional isomers. The 2-methyl-3-nitro disubstitution is predicted to produce a distinct lipophilicity/solubility profile compared to mono-nitro analogs due to the combined electronic effects of the electron-withdrawing nitro group and the electron-donating methyl group in an ortho-meta relationship . These measurements provide procurement-justifying data for lead series where balancing potency with developability parameters is critical [1].

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.